![molecular formula C18H14FN5O2S B2367154 2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903158-52-0](/img/structure/B2367154.png)
2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
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Overview
Description
The compound contains several functional groups including a fluorophenoxy group, a thiophenyl group, and a [1,2,4]triazolo[4,3-b]pyridazin-3-yl group. Compounds containing these groups are often used in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors .
Synthesis Analysis
While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The compound’s structure includes a five-membered aromatic azole chain, which contains two carbon and three nitrogen atoms. This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
- Researchers have investigated this compound’s potential as an antitubercular agent. In a study by Li et al., derivatives of triazolothiadiazoles, including our compound of interest, were evaluated for their antibacterial activity against Mycobacterium tuberculosis (Mtb) H37Rv strain .
- Another area of interest is energetic materials. A fused-triazole derivative, 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, was designed based on a similar backbone. Its physicochemical and energetic properties were measured or calculated .
- Beyond specific applications, the compound is available for custom synthesis and sourcing. Companies like ChemScene offer it for research purposes .
Antitubercular Agents
Energetic Materials
Custom Synthesis and Sourcing
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates are areas for future research .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s conformation, reactivity, and interactions with its targets .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-12-4-1-2-5-14(12)26-11-18(25)20-10-17-22-21-16-8-7-13(23-24(16)17)15-6-3-9-27-15/h1-9H,10-11H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYHTHJHLVUZHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide |
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